molecular formula C11H10N2O4 B7961485 2-(4-(Benzyloxy)-1,2,5-oxadiazol-3-yl)acetic acid

2-(4-(Benzyloxy)-1,2,5-oxadiazol-3-yl)acetic acid

Cat. No.: B7961485
M. Wt: 234.21 g/mol
InChI Key: HGVCIBOLXLHDTR-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)-1,2,5-oxadiazol-3-yl)acetic acid is an organic compound that features a benzyloxy group attached to an oxadiazole ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-1,2,5-oxadiazol-3-yl)acetic acid typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting benzyl alcohol with an appropriate halogenated precursor under basic conditions.

    Construction of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-1,2,5-oxadiazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while reduction of the oxadiazole ring can produce various heterocyclic derivatives.

Scientific Research Applications

2-(4-(Benzyloxy)-1,2,5-oxadiazol-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-1,2,5-oxadiazol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyloxyacetic acid: Similar structure but lacks the oxadiazole ring.

    2-(4-Methoxyphenyl)-1,3,4-oxadiazole: Contains an oxadiazole ring but with a different substituent.

    4-(Benzyloxy)benzoic acid: Features a benzyloxy group attached to a benzoic acid moiety.

Uniqueness

2-(4-(Benzyloxy)-1,2,5-oxadiazol-3-yl)acetic acid is unique due to the presence of both the benzyloxy group and the oxadiazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

2-(4-phenylmethoxy-1,2,5-oxadiazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-10(15)6-9-11(13-17-12-9)16-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVCIBOLXLHDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NON=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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